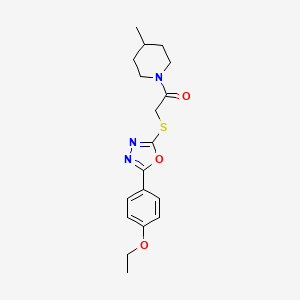

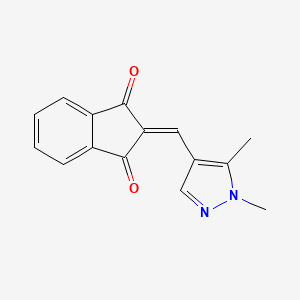

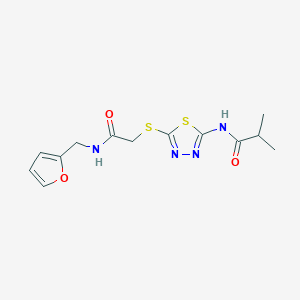

![molecular formula C8H8BrN3 B2366001 6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine CAS No. 2361635-74-5](/img/structure/B2366001.png)

6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine” is a heterocyclic compound. It belongs to a class of chemicals called imidazo[1,2-b]pyridazines. This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound from the easily available chemicals is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular weight of “6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine” is 226.08 . The InChI code for this compound is 1S/C8H8BrN3/c1-5-3-7(9)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3 .Chemical Reactions Analysis

Imidazopyridine, the core structure of “6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine”, is one of the important fused bicyclic 5–6 heterocycles . It is synthesized from the easily available chemicals using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

The physical form of “6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine” is a powder . It has a molecular weight of 226.08 .Aplicaciones Científicas De Investigación

- Anticancer Properties Researchers have explored the anticancer potential of 6-bromo-2,8-dimethylimidazo[1,2-b]pyridazine. It serves as a building block for synthesizing novel derivatives with enhanced biological properties. These derivatives may exhibit cytotoxic effects against cancer cells, making them promising candidates for drug development.

- Antimalarial Activity Similar to its anticancer potential, this compound has been investigated for its antimalarial properties. By modifying its structure, scientists aim to develop more effective antimalarial drugs that can combat drug-resistant strains of Plasmodium parasites.

- Moraski and colleagues reported a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides with in vitro anti-TB activity. These compounds, including 6-bromo-2,8-dimethylimidazo[1,2-b]pyridazine, showed promising results against replicating, non-replicating, multidrug-resistant (MDR), and extensively drug-resistant (XDR) TB strains .

- Scientists use this compound as a valuable tool in chemical biology and medicinal chemistry. Its unique structure allows researchers to explore interactions with biological targets, study binding mechanisms, and design new drug candidates .

- Synthetic Chemistry 6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine serves as a versatile building block for the synthesis of other heterocyclic compounds. Researchers can modify its core structure to create diverse libraries of molecules for drug discovery and optimization.

- Biological Assays and Target Identification In vitro and in vivo assays using this compound help identify potential biological targets. By understanding its interactions with proteins or enzymes, researchers gain insights into its mode of action and therapeutic relevance.

Tuberculosis (TB) Research

Chemical Biology and Medicinal Chemistry

Safety And Hazards

Propiedades

IUPAC Name |

6-bromo-2,8-dimethylimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-5-3-7(9)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDBRNKFEUPRFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN2C1=NC(=C2)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

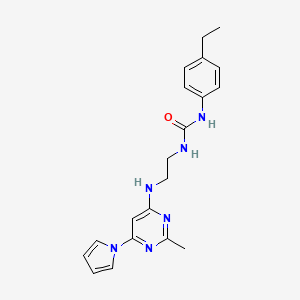

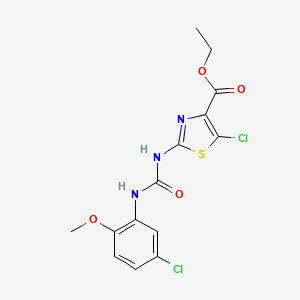

![(E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2365919.png)

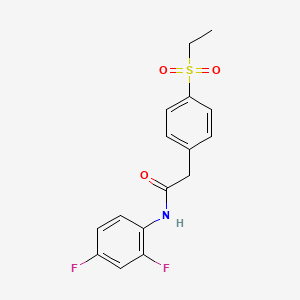

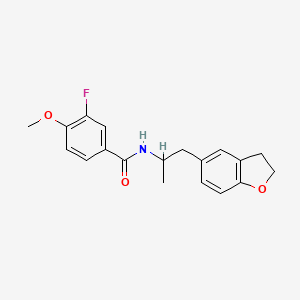

![3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2365923.png)

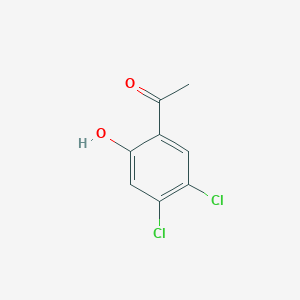

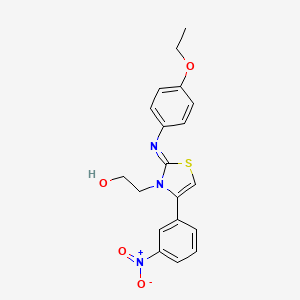

![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2365924.png)

![Tert-butyl 4-[4-(methoxymethyl)triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2365926.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-(oxan-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365938.png)